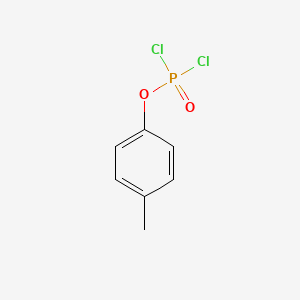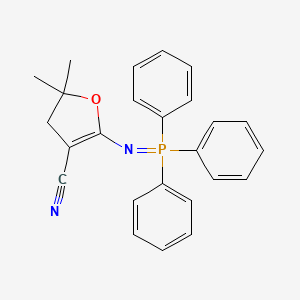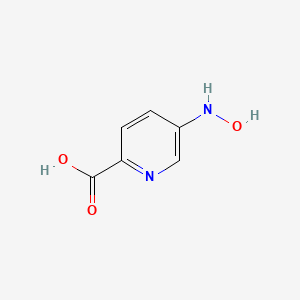
p-Tolyl phosphorodichloridate
Übersicht
Beschreibung
P-Tolyl phosphorodichloridate is an organophosphorus compound. It is a derivative of phosphorochloridate, a class of organophosphorus compounds with the formula (RO)2P(O)Cl, where R is an organic substituent . In this case, the R group is a tolyl group, which is related to toluene and has the general formula CH3C6H4 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Phosphorodiamidates : A study by Sosnovsky and Konieczny (1976) discusses the preparation of phosphorodichloridates, including derivatives from cholesterol, β-sitosterol, testosterone, and other compounds. These phosphorodichloridates were then used to produce corresponding N,N,N′,N′-bis(ethylene)-phosphorodiamidates (G. Sosnovsky & M. Konieczny, 1976).
Metabolism of Neurotoxic Chemicals : Nomeir and Abou‐Donia (1986) synthesized metabolites of the industrial neurotoxic chemical tri-o-cresyl phosphate (TOCP), using o-cresyl phosphorodichloridate as an intermediate. This research is significant for understanding the metabolism and potential toxicological impacts of industrial chemicals (A. Nomeir & M. Abou‐Donia, 1986).
Synthesis of Cyclic Phosphate Diesters : Penney and Belleau (1978) utilized phenyl phosphorodichloridate (PPDC) in synthesizing non-nucleoside cyclic phosphates. This study highlights the reagent's limitations in preparing certain cyclic phosphates (C. Penney & B. Belleau, 1978).
Synthesis of Phosphotriester Derivatives : Boeckel, Oltvoort, and Boom (1981) used bifunctional phosphorylating agents like 2-chlorophenyl phosphorodichloridate for assembling phosphotriester derivatives. This research is crucial for the development of bacterial cell-wall components (C. Boeckel, J. Oltvoort & J. Boom, 1981).
Synthesis and Biological Activity of Organophosphorochloridates : Cremlyn, David, and Kishore (1974) discussed the preparation of derivatives like o-biphenyl and p-cumenylphenyl phosphorodichloridates, exploring their biological activities (R. Cremlyn, J. David & N. Kishore, 1974).
Synthesis of Phosphorodiamidate Compounds : Malik, Chakraborty, and Ramkumar (2010) synthesized various phosphorodiamidate compounds from phosphorodichloridate intermediates, contributing to our understanding of hydrolysis processes in such compounds (Payal Malik, D. Chakraborty & V. Ramkumar, 2010).
Eigenschaften
IUPAC Name |
1-dichlorophosphoryloxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2O2P/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDCKQFKYUESEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701007797 | |
| Record name | 4-Methylphenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701007797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyl phosphorodichloridate | |
CAS RN |
878-17-1 | |
| Record name | p-Tolyl phosphorodichloridate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylphenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701007797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[5-(Cyanomethyl)-2,4,6-trimethylpyridin-3-yl]acetonitrile](/img/structure/B3066742.png)

